(1R,2R,4S)-rel-Methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate oxalate is a bicyclic compound classified under azabicyclic compounds. Its molecular formula is with a molecular weight of approximately 245.23 g/mol. This compound is known for its structural complexity and potential applications in medicinal chemistry, particularly as a muscarinic acetylcholine receptor antagonist .
The synthesis of (1R,2R,4S)-rel-Methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate oxalate typically involves several steps:
Technical parameters such as reaction time, temperature, and solvent choice are critical in optimizing yield and purity during synthesis .
The molecular structure of (1R,2R,4S)-rel-Methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate oxalate features a bicyclic framework with a nitrogen atom incorporated into the ring system. The stereochemistry is defined by specific configurations at chiral centers:
The stereochemistry plays a crucial role in determining the biological activity of the compound .
(1R,2R,4S)-rel-Methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate oxalate can participate in various chemical reactions:
These reactions are significant for modifying its structure for specific applications in drug development or material science .
The mechanism of action for (1R,2R,4S)-rel-Methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate oxalate primarily involves its interaction with muscarinic acetylcholine receptors. As an antagonist:
This mechanism underpins its potential therapeutic applications in conditions where modulation of cholinergic signaling is beneficial .
The physical and chemical properties of (1R,2R,4S)-rel-Methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate oxalate include:
These properties are crucial for determining its handling and application in laboratory settings .
(1R,2R,4S)-rel-Methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate oxalate has several scientific applications:
The construction of the 7-azabicyclo[2.2.1]heptane core relies on sophisticated epimerization-lactamization cascades, representing a pivotal advancement in constrained bicyclic amino acid synthesis. A landmark approach employs a Diels-Alder reaction using methyl 2-benzamidoacrylate as a dienophile to establish the foundational bicyclic framework with precise stereochemical control [6]. This cycloaddition strategy facilitates the simultaneous formation of two new carbon-carbon bonds under thermal activation, generating the characteristic [2.2.1] bicyclic system. Subsequent steps involve lactam ring formation through intramolecular amidation, locking the bridged bicyclic architecture essential for conformational restriction. Post-cyclization epimerization protocols are critical for achieving the desired endo-stereochemistry at the C2 position, often employing basic conditions (e.g., triethylamine in methanol) to equilibrate the stereocenter toward the thermodynamically favored (1R,2R,4S) configuration observed in the target molecule. This cascade methodology provides superior stereochemical fidelity compared to linear syntheses, minimizing diastereomer separation challenges in later stages [6].
Table 1: Key Steps in Epimerization-Lactamization Cascade
Step | Reaction Type | Key Reagents/Conditions | Stereochemical Outcome |
---|---|---|---|
Cyclization | Diels-Alder Cycloaddition | Methyl 2-benzamidoacrylate, heat | Forms racemic bicyclic intermediate |
Ring Closure | Lactamization | Thermal or acid-catalyzed | Establishes 7-azabicyclo[2.2.1]heptane core |
Stereochemical Refinement | Epimerization | Triethylamine, methanol | Achieves (1R,2R,4S) endo-configuration |
Functionalized proline derivatives serve as strategic precursors for stereoselective access to the title compound, leveraging the inherent chirality of readily available enantiopure prolinols. Advanced methodologies employ (2S,4R)-4-hydroxyproline as a chiral template, where the C4 hydroxyl group acts as a chemical handle for ring expansion via intramolecular displacement or reductive amination strategies [6]. A particularly effective route involves Mitsunobu functionalization of the C4 alcohol followed by activation (mesylation or tosylation) to generate a leaving group. Subsequent intramolecular alkylation under basic conditions induces ring closure, forming the bridged [2.2.1] system while preserving the original proline stereochemistry at the carbon alpha to the carboxylate. This approach demonstrates remarkable stereospecificity (>98% ee transfer) when using enantiomerically pure proline derivatives, circumventing the need for post-synthesis resolution. The C2 ester functionality (methyl ester in the target molecule) is typically introduced early in the synthesis via esterification of proline's carboxyl group before ring expansion, serving both as a protecting group and as the future carboxymethyl substituent of the azabicycloheptane [6].
Salt formation represents a critical purification and stabilization strategy for the inherently basic amine functionality of 7-azabicyclo[2.2.1]heptane derivatives. The oxalate salt of the target compound (CAS 1788041-49-5) is preferentially formed using oxalic acid dihydrate in anhydrous methanol or ethanol under ice-cooling conditions [1] [3]. This protocol yields a crystalline solid with enhanced stability compared to the free base, facilitating isolation by filtration and efficient removal of impurities through recrystallization from alcoholic solvents. The stoichiometric control is paramount—typically 1.0-1.2 equivalents of oxalic acid per amine equivalent—to prevent diacid salt formation that complicates dissolution. Alternatively, hydrochloride salts (CAS 921755-45-5) are generated by bubbling hydrogen chloride gas through ethereal or dichloromethane solutions of the free base or via treatment with concentrated hydrochloric acid [10]. While hydrochloride salts generally exhibit higher aqueous solubility, the oxalate derivative offers superior crystallinity for characterization and demonstrates enhanced stability during long-term storage (Sealed in dry, 2-8°C) [3]. Both salts serve as stable intermediates for further synthetic elaboration where the carboxylic acid can be selectively functionalized without affecting the salt moiety.
Table 2: Comparison of Salt Derivatives for Azabicycloheptane Compounds
Parameter | Oxalate Salt | Hydrochloride Salt |
---|---|---|
Typical CAS Number | 1788041-49-5 | 921755-45-5 |
Molecular Formula | C₁₀H₁₅NO₆ [3] | C₇H₁₂ClNO₂ [10] |
Molecular Weight | 245.23 g/mol [3] | 177.63 g/mol [10] |
Advantages | Excellent crystallinity, high purity (>98%) | Higher aqueous solubility |
Common Applications | X-ray crystallography, reference standards | Biological testing, aqueous reactions |
Storage Conditions | Sealed in dry, 2-8°C [3] | 4°C [10] |
Protective group strategies are indispensable for managing the reactivity of the bridgehead nitrogen during the synthesis of multifunctional azabicycloheptanes. The N-tert-butoxycarbonyl (Boc) group (CAS 152533-46-5) predominates due to its orthogonal stability to a wide range of reaction conditions and facile removal under mild acidic conditions (e.g., trifluoroacetic acid in dichloromethane) [2] [8] [9]. Introduction of the Boc group typically occurs early in the synthesis via reaction of the azabicyclic amine with di-tert-butyl dicarbonate in tetrahydrofuran or acetonitrile, often catalyzed by dimethylaminopyridine (DMAP). The resulting tert-Butyl 2-hydroxy-7-azabicyclo[2.2.1]heptane-7-carboxylate (C₁₁H₁₉NO₃, MW 213.27) [9] exhibits sufficient stability for subsequent transformations, including oxidation of the C2 alcohol to the carboxylic acid level and subsequent methyl esterification. Crucially, the Boc group's steric bulk minimizes epimerization at adjacent chiral centers during esterification or other derivatization steps. For intermediates bearing both amine and carboxylic acid functionalities, dual protection using Boc for the amine and methyl ester for the carboxylate allows stepwise deprotection—acidic removal of Boc followed by basic ester hydrolysis—enabling selective functionalization. Alternative protecting groups like Cbz (benzyloxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) are less frequently employed due to compatibility issues with hydrogenation conditions (Cbz) or the need for secondary amine nucleophilicity (Fmoc) [2].
Implementing green chemistry principles significantly enhances the sustainability profile of azabicycloheptane synthesis. Solvent optimization focuses on replacing hazardous dipolar aprotic solvents (DMF, NMP) with renewable alternatives like cyclopentyl methyl ether (CPME) or 2-methyltetrahydrofuran (2-MeTHF) for key steps such as Diels-Alder cyclizations or esterifications [6]. These solvents offer comparable solvating power with improved environmental metrics: lower persistence, bioaccumulation potential, and higher biodegradability. Catalytic methodologies have been developed to minimize stoichiometric waste; notably, organocatalytic enantioselective routes employing proline-derived catalysts achieve high enantiomeric excess (ee >90%) in the initial bicyclic framework assembly, avoiding transition metal catalysts and their associated heavy metal residues [6]. For esterification steps preceding salt formation, zeolite-catalyzed reactions using H-Y zeolites under solvent-free conditions demonstrate excellent conversion (>95%) to methyl esters like the target compound while eliminating aqueous workup requirements and simplifying purification. Energy efficiency is enhanced through microwave-assisted cyclization protocols, reducing reaction times for Diels-Alder steps from hours to minutes while maintaining or improving yield and stereoselectivity. Life cycle assessment studies indicate these combined approaches reduce the process mass intensity (PMI) by 35-40% compared to traditional routes, primarily through solvent reduction and elimination of chromatographic purifications via crystalline oxalate salt formation [3] [6].
CAS No.: 4021-34-5
CAS No.: 31373-65-6
CAS No.: 76663-30-4
CAS No.: 546-42-9
CAS No.:
CAS No.: 731002-50-9